3-Cyclopropylpyrazine-2-carboxylic acid
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Overview
Description
3-Cyclopropylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrazinecarboxylic acid, where a cyclopropyl group is attached to the third carbon of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylpyrazine-2-carboxylic acid can be achieved through several methods:
From Pyrazine Derivatives: One common method involves the cyclopropylation of pyrazine-2-carboxylic acid. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.
From Cyclopropyl Derivatives: Another method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction can yield cyclopropylpyrazine derivatives with different functional groups.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
3-Cyclopropylpyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Cyclopropylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks the cyclopropyl group, leading to different chemical and biological properties.
2,3-Pyrazinedicarboxylic acid: Contains an additional carboxyl group, affecting its reactivity and applications.
Cyclopropylamine: A simpler compound with a cyclopropyl group, used in different synthetic applications
Uniqueness
3-Cyclopropylpyrazine-2-carboxylic acid is unique due to the presence of both the cyclopropyl group and the pyrazine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-cyclopropylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H,11,12) |
InChI Key |
NENVMZYYJCKQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
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